molecular formula C12H26O5S B12848169 2,5,8,11,14-Pentaoxaheptadecane-17-thiol

2,5,8,11,14-Pentaoxaheptadecane-17-thiol

Cat. No.: B12848169
M. Wt: 282.40 g/mol
InChI Key: BBLRTBZFJRKSQE-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxaheptadecane-17-thiol is a chemical compound known for its unique structure and properties. It is a thiol derivative of a polyether, characterized by the presence of multiple ether linkages and a terminal thiol group. This compound is widely used in various scientific and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol typically involves the reaction of a polyether with a thiol-containing reagent. One common method is the reaction of tetraethylene glycol with a thiol reagent under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxaheptadecane-17-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2,5,8,11,14-Pentaoxaheptadecane-17-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable products. This reactivity is crucial in its applications as a reagent and in therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14-Pentaoxapentadecane: A similar polyether compound without the thiol group.

    Tetraethylene glycol: A precursor in the synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol.

    2,5,8,11,14-Pentaoxahexadecane-16-thiol: Another thiol-containing polyether with a slightly different structure.

Uniqueness

This compound is unique due to its combination of multiple ether linkages and a terminal thiol group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C12H26O5S

Molecular Weight

282.40 g/mol

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane-1-thiol

InChI

InChI=1S/C12H26O5S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12-18/h18H,2-12H2,1H3

InChI Key

BBLRTBZFJRKSQE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCCS

Origin of Product

United States

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